molecular formula C18H18FNO2 B13894112 Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13894112
M. Wt: 299.3 g/mol
InChI Key: RXBUSUKIFQELNZ-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyl group at the N1 position, a 3-fluorophenyl substituent at the C4 position, and a carboxylic acid moiety at C3. The 3-fluorophenyl group may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs .

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H18FNO2/c19-15-8-4-7-14(9-15)16-11-20(12-17(16)18(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m1/s1

InChI Key

RXBUSUKIFQELNZ-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions starting from amino acid derivatives or chiral precursors. One common approach involves:

  • Starting from a chiral amino acid or protected amino alcohol.
  • Cyclization under dehydrating or coupling conditions to form the pyrrolidine ring.
  • Use of chiral auxiliaries or catalysts to control the stereochemistry at C3 and C4.

For example, chemical resolution methods involving chiral alcohol esters have been reported for related fluorinated piperidine and pyrrolidine carboxylic acids, which can be adapted for the pyrrolidine scaffold here.

Introduction of the Benzyl Group at Nitrogen

The benzyl substituent on the nitrogen is introduced via benzylation reactions:

  • Treatment of the pyrrolidine nitrogen with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base such as sodium hydride or potassium carbonate.
  • Alternatively, protection of the nitrogen as a benzyl carbamate (Cbz) can be performed using benzyl chloroformate under basic conditions, as seen in related pyrrolidine derivatives.

Incorporation of the 3-Fluorophenyl Group at the 4-Position

The 3-fluorophenyl substituent is introduced by:

  • Nucleophilic aromatic substitution or cross-coupling reactions using 3-fluorophenyl halides or boronic acids.
  • Use of palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions to attach the fluorophenyl moiety to the pyrrolidine ring at the 4-position.

This step requires careful control to maintain stereochemistry and avoid side reactions.

Functionalization to the Carboxylic Acid at the 3-Position

The carboxylic acid group at the 3-position is introduced by:

  • Oxidation of precursor alcohols or aldehydes.
  • Hydrolysis of ester intermediates.
  • Direct carboxylation reactions in some synthetic routes.

Purification is achieved through recrystallization or chromatographic techniques to isolate the acid in high purity.

Chemical Resolution and Asymmetric Synthesis

Due to the stereochemical complexity, obtaining the pure (3R,4S) isomer often involves:

  • Chemical resolution using chiral resolving agents such as (R)- or (S)-1-phenethyl alcohol, triphenylphosphine, and diethyl azodicarboxylate, forming diastereomeric esters separable by chromatography.
  • Asymmetric synthesis employing chiral catalysts or auxiliaries to induce stereoselectivity during ring formation or substitution steps.

An example from patent literature describes the resolution of racemic fluoropiperidine carboxylic acids via esterification with chiral phenethyl alcohol, followed by chromatographic separation and hydrogenolysis to yield enantiopure compounds with high enantiomeric excess (>95%).

Representative Experimental Procedure (Adapted)

Step Reagents and Conditions Description Yield / Notes
1 Cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid, (R)-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, 0°C to RT Esterification to form diastereomeric esters 45.8% yield after chromatography
2 Silica gel chromatography Separation of diastereomers Isolation of single stereoisomers
3 Pd/C, H2, ethyl acetate, 1 atm, 12 h Hydrogenolysis to remove chiral auxiliary 92% yield, >95% ee
4 Benzylation with benzyl halide/base Introduction of benzyl group at N Conditions optimized for selectivity
5 Cross-coupling with 3-fluorophenyl boronic acid/Pd catalyst Installation of 3-fluorophenyl substituent Requires inert atmosphere and controlled temperature

Data Table Summarizing Key Preparation Parameters

Preparation Step Key Reagents Conditions Outcome Reference
Esterification for resolution (R)-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate THF, 0°C to RT Diastereomeric esters, 45.8% yield
Chromatographic separation Silica gel, n-hexane/ethyl acetate RT Isolation of stereoisomers
Hydrogenolysis Pd/C, H2 (1 atm) Ethyl acetate, 12 h Enantiopure acid, 92% yield, >95% ee
Benzylation Benzyl bromide, NaH or K2CO3 Anhydrous solvent, RT N-benzylated pyrrolidine
Fluorophenyl coupling 3-fluorophenyl boronic acid, Pd catalyst Inert atmosphere, 50-80°C 3-fluorophenyl substitution

Summary of Research Findings and Considerations

  • The preparation of Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid requires precise stereochemical control, often achieved via chemical resolution or asymmetric synthesis.
  • The use of chiral phenethyl alcohol esters for resolution is a proven method to obtain enantiomerically pure fluorinated pyrrolidine carboxylic acids with high yield and enantiomeric excess.
  • Benzylation and fluorophenyl substitution are critical steps that must be optimized to avoid racemization and side reactions.
  • Industrial-scale synthesis would focus on scalable catalytic methods, efficient purification, and environmentally benign solvents and reagents.
  • Analytical characterization including NMR, optical rotation, and mass spectrometry confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases like diabetes and dyslipidemia.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Weight and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Purity (%) Evidence ID
Rel-(3R,4S)-1-benzyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-difluorophenyl (C4), benzyl (N1) 317.33 N/A N/A
(±)-14{6,5}: 1-Methyl-4-(1-methylindol-3-yl)-3-(trifluoromethylphenyl)ureido Trifluoromethylphenyl (C3), indole (C4) 475 76 >99
(±)-14{1,8}: 1-Methyl-4-phenyl-3-(3-pyridyl)ureido 3-Pyridyl (C3), phenyl (C4) 355 49 79
rac-(3R,4S)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid 1-Methylpyrazol-4-yl (C4), benzyl (N1) 358.26 (dihydrochloride) N/A N/A
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (BP 1531) Phenyl (C4), no benzyl 191.22 N/A N/A
Key Observations:
  • Fluorine Positional Effects : The 3-fluorophenyl substituent in the target compound likely confers distinct electronic and steric properties compared to the 2,4-difluorophenyl analog (). Fluorine at the meta position may reduce steric hindrance while enhancing dipole interactions in binding pockets .
  • Benzyl vs.
  • Carboxylic Acid Role : The C3 carboxylic acid is critical for hydrogen bonding and solubility. Its absence (e.g., in ester analogs like 15{1,4}) reduces polarity, as seen in higher purity (96%) but variable yields .

Biological Activity

Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C18H18FNO2
  • Molecular Weight : 299.3 g/mol
  • IUPAC Name : (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
  • InChI Key : RXBUSUKIFQELNZ-SJORKVTESA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, acting as either an agonist or antagonist. This interaction influences several signaling pathways and cellular responses, which can lead to therapeutic effects in different biological contexts.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of pyrrolidine carboxylic acids have shown significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance the anticancer efficacy .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties. Research into related compounds indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. The presence of the fluorophenyl group is particularly noted for enhancing binding affinity to certain receptors .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity Notes
This compoundC18H18FNO2Anticancer, NeuropharmacologicalUnique fluorophenyl moiety enhances receptor binding
rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acidC17H17FNO2Moderate anticancer activityLacks benzyl group
(3R,4S)-1-acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acidC18H18FNO2Lower potency in receptor bindingAcetyl group less favorable than benzyl

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives similar to this compound significantly reduced cell viability in A549 cells by up to 63% compared to controls .
  • Receptor Binding Studies : Investigations into receptor interactions revealed that the compound may act on serotonin receptors, suggesting a potential role in modulating mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.